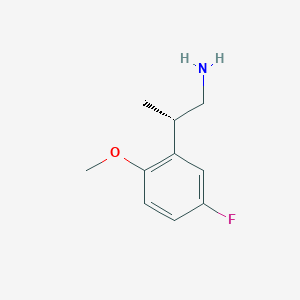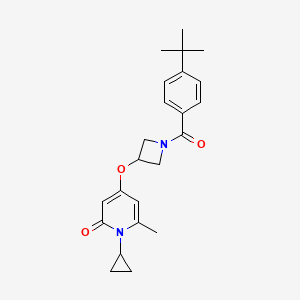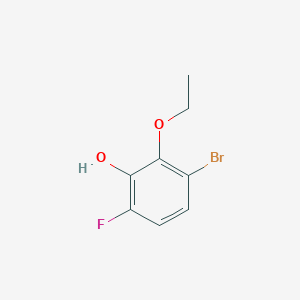
3-Bromo-2-ethoxy-6-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-ethoxy-6-fluorophenol is a chemical compound with the molecular formula C8H8BrFO2 . It has a molecular weight of 235.05 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4,11H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
- A study on a structurally similar compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, utilized spectroscopic (FT-IR and UV–Vis) and X-ray diffraction techniques to characterize the compound. The analysis included Hirshfeld surface analysis and various theoretical computations like density functional theory (DFT) for molecular electrostatic potential, Fukui function, and nonlinear optical properties, providing insights into the chemical activity and potential applications in materials science (Demircioğlu et al., 2019).
Tautomerism and Solvent Effects
- The compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was investigated for its tautomerism in different solvent media and solid state, revealing the stability of enol form across all conditions. This study's findings are significant for understanding solvent effects on molecular structure, which has implications for chemical synthesis and drug formulation processes (Albayrak et al., 2011).
Antitumor Activity
- Research on analogues of 3-bromo-2-ethoxy-6-fluorophenol identified a compound with potent antiproliferative activities against tumor cell lines. The study highlights the compound's role in blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting potential applications in cancer therapy (Yin et al., 2013).
Polymer Synthesis
- Novel trisubstituted ethylenes, including derivatives of this compound, were copolymerized with styrene. The research into their synthesis, characterization, and thermal properties opens avenues for developing new materials with specific mechanical and thermal characteristics (Kharas et al., 2016).
Antibacterial Properties
- A study on bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to this compound, demonstrated antibacterial activity against several strains of bacteria. This research suggests potential applications of such compounds in developing new antibacterial agents (Xu et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
The primary targets of 3-Bromo-2-ethoxy-6-fluorophenol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Phenolic compounds like this are known to interact with proteins and other cellular components, potentially altering their function .
Biochemical Pathways
Phenolic compounds can participate in a variety of biochemical reactions, including redox reactions and interactions with enzymes and receptors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully characterized. As a small molecule, it is expected to be absorbed in the gastrointestinal tract following oral administration. The distribution, metabolism, and excretion patterns of this compound will depend on its chemical properties and interactions with various proteins in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other chemicals. For instance, the compound’s stability could be affected by exposure to light or high temperatures .
Propriétés
IUPAC Name |
3-bromo-2-ethoxy-6-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGGMTQYTWUXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367707-23-0 |
Source


|
| Record name | 3-bromo-2-ethoxy-6-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)
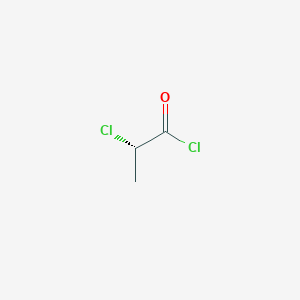
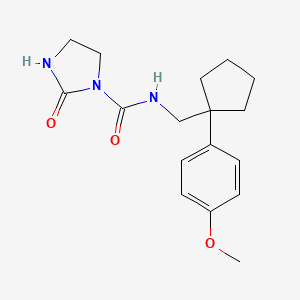
![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)
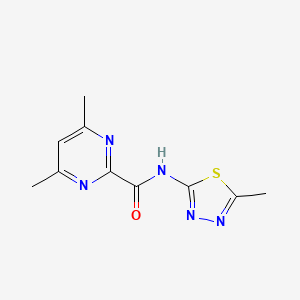
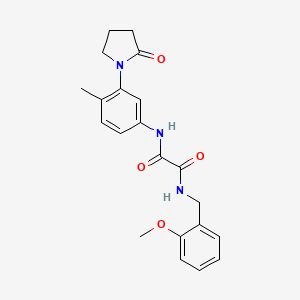
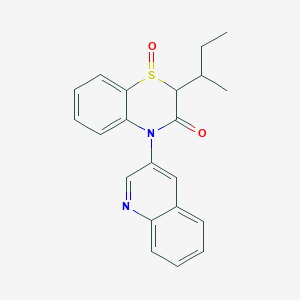


![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2971238.png)

